Cas no 2171858-14-1 (tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate)

tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- EN300-1646767
- 2171858-14-1
-
- インチ: 1S/C15H28N2O4/c1-13(2,3)21-12(19)17-8-5-14(9-17,11-18)15(20)6-7-16(4)10-15/h18,20H,5-11H2,1-4H3
- InChIKey: KMJOVUXTHBBSHG-UHFFFAOYSA-N
- ほほえんだ: OC1(CN(C)CC1)C1(CO)CN(C(=O)OC(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 300.20490738g/mol
- どういたいしつりょう: 300.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 73.2Ų
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1646767-0.05g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1646767-250mg |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 250mg |
$1249.0 | 2023-09-21 | ||
Enamine | EN300-1646767-1000mg |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 1000mg |
$1357.0 | 2023-09-21 | ||
Enamine | EN300-1646767-1.0g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1646767-0.1g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1646767-2.5g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-1646767-10.0g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1646767-5.0g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1646767-500mg |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 500mg |
$1302.0 | 2023-09-21 | ||
Enamine | EN300-1646767-10000mg |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 10000mg |
$5837.0 | 2023-09-21 |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 関連文献
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 2171858-14-1)
Tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a compound with the CAS number 2171858-14-1, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This intricate molecular structure, characterized by its complex pyrrolidine and hydroxymethyl functional groups, has garnered considerable attention for its potential applications in drug development and therapeutic interventions.
The compound's unique chemical profile, featuring multiple chiral centers and hydrophilic/hydrophobic interactions, makes it a promising candidate for various biological assays and pharmacological studies. Recent research has highlighted the importance of such multifunctional molecules in modulating biological pathways and enhancing drug efficacy. The presence of tert-butyl groups in the molecule not only contributes to its stability but also influences its solubility and bioavailability, making it an attractive candidate for formulation development.
In the realm of drug discovery, the synthesis and characterization of novel compounds like Tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate are crucial for identifying new therapeutic agents. The compound's structural features align well with current trends in medicinal chemistry, particularly in the design of molecules that can interact with biological targets in a highly specific manner. This specificity is essential for minimizing side effects and improving patient outcomes.
Recent studies have demonstrated the compound's potential in inhibiting key enzymes involved in inflammatory responses. The hydroxymethyl and hydroxy groups within its structure are particularly noteworthy, as they can engage in hydrogen bonding with biological targets, thereby modulating enzyme activity. Such interactions are critical for developing drugs that can effectively address conditions like chronic inflammation and autoimmune disorders.
The pyrrolidine ring system is another notable feature of this compound, providing a scaffold that can be modified to enhance pharmacological properties. Pyrrolidine derivatives have been extensively studied for their role in various therapeutic areas, including central nervous system disorders and cardiovascular diseases. The incorporation of a methyl group at the 1-position of the pyrrolidine ring further enhances the compound's potential by increasing its metabolic stability.
From a synthetic chemistry perspective, Tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate exemplifies the sophistication of modern organic synthesis techniques. The synthesis involves multiple steps, including condensation reactions, cyclization, and functional group transformations. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent pharmacological testing.
The compound's potential as a lead molecule has been explored in several preclinical studies. These studies have focused on evaluating its efficacy in animal models of inflammation and pain. The results have been encouraging, showing that the compound can significantly reduce inflammatory markers and alleviate pain symptoms without causing notable adverse effects. This aligns with the growing demand for safer and more effective alternatives to existing treatments.
In addition to its therapeutic applications, Tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate may also find utility in research settings as a tool compound. Its unique structure allows researchers to probe biological mechanisms and develop new experimental protocols. For instance, it could be used to study the role of specific enzymes or receptors in disease pathways, providing valuable insights for future drug design.
The development of novel pharmaceuticals is an iterative process that relies on both computational modeling and experimental validation. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanics calculations, have been instrumental in predicting the behavior of this compound both in vitro and in vivo. These predictions help guide synthetic efforts and optimize drug-like properties such as solubility, permeability, and metabolic stability.
The regulatory landscape for new drug candidates is stringent but well-defined, ensuring that only safe and effective drugs reach the market. Tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate must undergo rigorous testing to meet these standards. This includes toxicology studies to assess potential side effects and pharmacokinetic studies to understand how the body processes the drug. Only upon successful completion of these studies can it proceed to clinical trials.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical firms are likely to accelerate its development pipeline. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists hope to unlock the full potential of this innovative molecule.
In conclusion, Tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 2171858-14-1) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug development. Its unique structural features make it a versatile tool for both therapeutic applications and scientific research. As research continues to uncover new possibilities, this compound is poised to play a crucial role in addressing some of today's most pressing medical challenges.
2171858-14-1 (tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) 関連製品
- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)
- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)
- 2171682-95-2(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid)
- 261380-18-1((2R)-2-{(tert-butoxy)carbonylamino}-3-(furan-2-yl)propanoic acid)
- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)
- 7094-26-0(1,1,2-trimethylcyclohexane)
- 2172167-36-9(1-cyclopropyl-5-(difluoromethyl)sulfanyl-1H-1,2,3,4-tetrazole)
- 1021219-95-3(3-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]propanoic acid)
- 2171602-64-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid)
- 1215596-09-0(Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate)